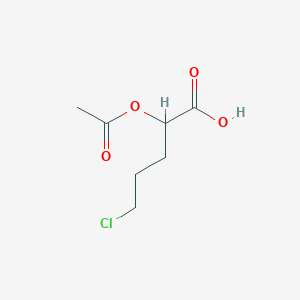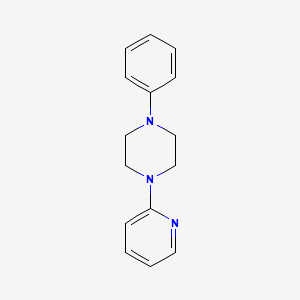![molecular formula C11H10O B8719110 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- CAS No. 31996-70-0](/img/structure/B8719110.png)
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is a unique organic compound with the molecular formula C11H10O It is known for its distinctive structure, which includes a fused cyclobutane and indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclobutene derivatives and indene derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Another related compound with additional methyl groups and a hydroxyl group, affecting its chemical properties.
Uniqueness
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is unique due to its specific ring structure and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
31996-70-0 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-one |
InChI |
InChI=1S/C11H10O/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10H,5-6H2 |
Clé InChI |
ACKUXWXJAAEYKB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC2=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)
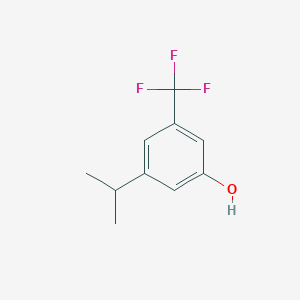
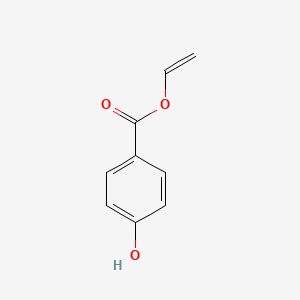
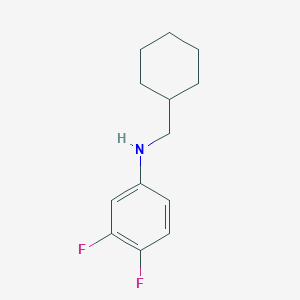
![2-[2-Chloro-4-(trifluoromethoxy)phenoxy]ethyl iodide](/img/structure/B8719052.png)
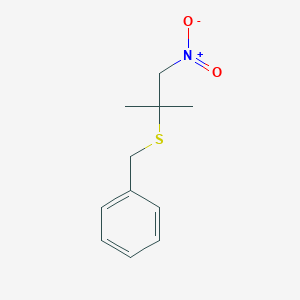
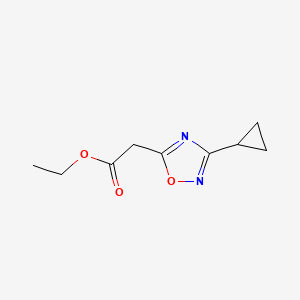


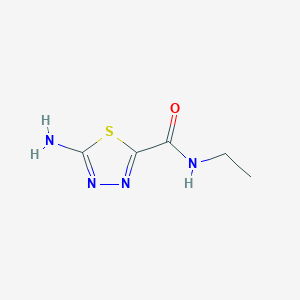

![6-Chloro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8719095.png)
